N-(3-cyanophenyl)-2-pyrrolidin-1-ylacetamide
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Overview
Description
N-(3-cyanophenyl)-2-pyrrolidin-1-ylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to an acetamide group, with a cyanophenyl substituent at the nitrogen atom. The presence of the cyano group and the pyrrolidine ring contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 3-cyanobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require a catalyst or a base to facilitate the substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanophenyl)-2-pyrrolidin-1-ylacetamide: shares structural similarities with other compounds such as N-(3-cyanophenyl)-2-pyrrolidin-1-ylpropionamide and N-(3-cyanophenyl)-2-pyrrolidin-1-ylbutyramide.
Cyanoacetohydrazides: These compounds also contain a cyano group and are used in the synthesis of various heterocyclic systems.
Uniqueness
- The presence of the pyrrolidine ring in this compound imparts unique chemical properties, making it distinct from other similar compounds.
- Its ability to undergo a wide range of chemical reactions and its potential biological activities further highlight its uniqueness and versatility .
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-11-4-3-5-12(8-11)15-13(17)10-16-6-1-2-7-16/h3-5,8H,1-2,6-7,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAIEZGSIJALMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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